3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Description
Properties
IUPAC Name |
3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-9-2-4-10(5-3-9)13-11-8-14-7-6-12(11)15-16-13/h2-5,14H,6-8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIYYRKHQJMJAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC3=C2CNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651607 | |
| Record name | 3-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87642-32-8 | |
| Record name | 3-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves the following steps:
Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and ketones or aldehydes. For instance, a common method involves the reaction of 4-methylphenylhydrazine with a suitable diketone under acidic or basic conditions to form the pyrazolo[4,3-c]pyridine ring system.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the pyrazolo[4,3-c]pyridine ring or the 4-methylphenyl substituent, potentially leading to new derivatives with different properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents at various positions on the ring system, allowing for the exploration of structure-activity relationships.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical reducing agents.
Substitution Reagents: Halogenating agents, organometallic reagents (e.g., Grignard reagents), and various nucleophiles can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce a variety of functional groups, such as alkyl, aryl, or heteroaryl groups.
Scientific Research Applications
Neuropathic Pain Management
Recent studies have highlighted the potential of 3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine in treating neuropathic pain. Research indicates that derivatives of this compound exhibit significant analgesic effects by modulating pain pathways in the nervous system. For instance, a study demonstrated that certain analogs could effectively reduce pain responses in animal models through central nervous system mechanisms .
Antidepressant Activity
The compound has also been investigated for its antidepressant properties. Animal studies suggest that it may influence neurotransmitter systems involved in mood regulation, particularly serotonin and norepinephrine pathways. This makes it a candidate for further development as an antidepressant agent .
Anti-inflammatory Effects
In vitro studies have shown that this compound exhibits anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .
Case Studies
Mechanism of Action
The mechanism by which 3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Key Findings :
- The nitrofuran moiety in 13g acts as a redox-activated "warhead," generating reactive intermediates that damage bacterial DNA .
- The 3-(4-methylphenyl) variant lacks this functionality, highlighting the necessity of electron-withdrawing groups (e.g., nitrofuran) for antibacterial efficacy .
Mycobacterium tuberculosis Pantothenate Synthetase (PS) Inhibitors
Pantothenate synthetase is a key target for antitubercular drug development. Notable comparisons include:
Key Insights :
- Hydrophobic substituents (e.g., tert-butyl) enhance PS inhibition by interacting with a hydrophobic cleft in the enzyme active site .
- The 3-phenyl and 3-(4-methylphenyl) derivatives exhibit reduced activity compared to tert-butyl analogs, suggesting steric or electronic limitations .
Structural and Conformational Comparisons
- Sulfonyl-substituted derivatives (e.g., 5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]): The sulfonyl group adopts an equatorial position in the half-chair conformation of the tetrahydro ring, optimizing steric interactions with targets .
- Fluorophenyl variants (e.g., 3-(4-fluorophenyl)): Fluorine substitution improves metabolic stability and bioavailability compared to non-halogenated analogs .
Biological Activity
3-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 217.3 g/mol. Its structure features a pyrazolo[4,3-c]pyridine core with a methylphenyl substituent, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₃ |
| Molecular Weight | 217.3 g/mol |
| CAS Number | 87642-32-8 |
| Hazard Classification | Irritant |
Antimicrobial Activity
Research has shown that derivatives of tetrahydro-pyrazolo compounds exhibit significant antimicrobial properties. For instance, studies indicated that related compounds demonstrated activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis . The mechanisms often involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
Anticancer Properties
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer therapy. A study focusing on pyrazolo derivatives indicated that they could inhibit tumor growth by inducing apoptosis in cancer cells through mitochondrial pathways . In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines.
Neuroprotective Effects
Neuroprotective properties have also been attributed to this class of compounds. Research indicates that tetrahydro-pyrazolo derivatives can modulate neurotransmitter systems and exhibit antioxidant activity, which is beneficial in conditions like neurodegenerative diseases . The neuroprotective mechanism may involve the reduction of oxidative stress and modulation of neuroinflammatory responses.
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial activity of pyrazolo derivatives, several compounds were tested against Mycobacterium tuberculosis, showing promising results with MIC values ranging from 0.5 to 1.0 μg/mL for resistant strains .
- Anticancer Activity : A series of experiments conducted on human cancer cell lines revealed that specific tetrahydro-pyrazolo derivatives could reduce cell viability by over 50% at concentrations as low as 10 μM, primarily through apoptosis induction .
- Neuroprotection : In vivo studies using rodent models demonstrated that treatment with pyrazolo derivatives significantly improved cognitive function in models of Alzheimer's disease by reducing amyloid plaque formation and enhancing synaptic plasticity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine and its derivatives?
- Answer : The compound is typically synthesized via multicomponent reactions involving cyclization of pyrazole and pyridine precursors. For example, derivatives with oxazolyl substituents are synthesized by reacting 5-nitrofuran-tagged intermediates with CDI (1,1'-carbonyldiimidazole) in DMF, followed by purification via column chromatography. Yields range from 30% to 45%, with characterization by NMR (e.g., δ 2.35–3.85 ppm for aliphatic protons) and mass spectrometry (e.g., m/z 300–350 for molecular ions) .
Q. How can NMR and X-ray crystallography aid in structural characterization of this compound?
- Answer :
- NMR : Protons on the tetrahydro-pyridine ring appear as multiplets between δ 1.8–4.2 ppm, while aromatic protons from the 4-methylphenyl group resonate at δ 6.8–7.4 ppm. Methyl groups are observed as singlets near δ 2.3 ppm .
- X-ray crystallography : Crystallographic data (e.g., space group P21/c, unit cell parameters a = 13.017 Å, b = 12.771 Å) confirm the bicyclic scaffold's planarity and substituent orientation. Hydrogen-bonding interactions (e.g., N–H···O distances of 2.85–3.10 Å) stabilize the crystal lattice .
Q. What substituent modifications are reported to enhance solubility or bioavailability?
- Answer : Hydrophilic groups like methoxyethyl (e.g., 12g) or tert-butoxycarbonyl (Boc) at the pyridine nitrogen improve aqueous solubility. For instance, Boc-protected derivatives show logP values reduced by 0.5–1.0 compared to unmodified analogs .
Advanced Research Questions
Q. How do QSAR models rationalize the bioactivity of this scaffold in therapeutic applications?
- Answer : Quantitative Structure-Activity Relationship (QSAR) studies highlight the importance of:
- Hydrophobicity (π): Increased lipophilicity enhances binding to hydrophobic pockets (e.g., in c-Met kinase inhibitors, π = 1.2–1.5 optimal) .
- Electron-withdrawing groups : Substituents like trifluoromethyl at position 3 improve potency against Mycobacterium tuberculosis pantothenate synthetase (IC50 = 90 nM vs. 356 nM for unsubstituted analogs) .
Data from 25 derivatives were used to validate these correlations (R<sup>2</sup> = 0.82–0.89) .
Q. What strategies address target selectivity when designing inhibitors based on this scaffold?
- Answer :
- Scaffold hopping : Replacing the pyrazole ring with pyrrolo[2,3-c]pyridine reduces off-target effects on PDE4 while retaining activity against Factor Xa (e.g., apixaban’s selectivity ratio >1,000-fold) .
- Pocket-specific substituents : A 4-methoxyphenyl group at position 1 enhances selectivity for Factor Xa over thrombin (Ki = 0.08 nM vs. >10 µM) by fitting into the S4 pocket .
Q. How do crystallographic studies inform the design of pantothenate synthetase inhibitors?
- Answer : Co-crystal structures (PDB: 4QGG) reveal that the 3-(4-methylphenyl) group occupies a hydrophobic cleft near the ATP-binding site. Modifications here, such as introducing chloro or trifluoromethyl groups, improve van der Waals interactions (ΔΔG = −1.8 kcal/mol) and reduce IC50 by 5-fold .
Data Contradiction Analysis
Q. Why do hydrophobic substituents show conflicting effects in different biological systems?
- Answer :
- Pantothenate synthetase : Hydrophobic groups (e.g., tert-butyl) enhance activity (IC50 = 90 nM) by filling a buried pocket .
- Factor Xa inhibitors : Polar groups (e.g., methoxy) are preferred to avoid off-target binding to serum albumin .
This discrepancy arises from differences in target binding site polarity and solvation requirements.
Methodological Recommendations
| Parameter | Optimal Range | Key Evidence |
|---|---|---|
| Synthetic yield | 30–45% (oxazolyl derivatives) | |
| logP (unmodified) | 2.8–3.5 | |
| IC50 (c-Met) | 0.03–1.6 µM | |
| Crystallographic R-factor | <0.05 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
